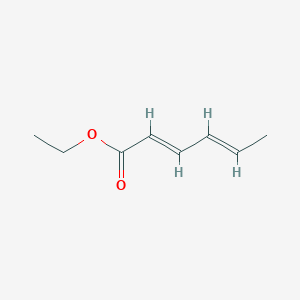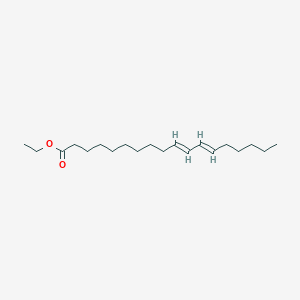
1,5-Dimethyl-1H-pyrrole-2-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5-Dimethyl-1H-pyrrole-2-carbohydrazide, also known as DMPCH, is a chemical compound that has been studied for its potential use in various scientific research applications. This compound has been synthesized using different methods and has shown promising results in its mechanism of action, biochemical and physiological effects, and future directions for research.
作用機序
The mechanism of action of 1,5-Dimethyl-1H-pyrrole-2-carbohydrazide is not fully understood, but it is believed to be related to its ability to inhibit the activity of certain enzymes and proteins. 1,5-Dimethyl-1H-pyrrole-2-carbohydrazide has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and learning.
Biochemical and physiological effects:
1,5-Dimethyl-1H-pyrrole-2-carbohydrazide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to induce apoptosis, or programmed cell death, in cancer cells. 1,5-Dimethyl-1H-pyrrole-2-carbohydrazide has also been shown to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
The advantages of using 1,5-Dimethyl-1H-pyrrole-2-carbohydrazide in lab experiments include its ease of synthesis, its relatively low cost, and its potential therapeutic benefits. However, there are also some limitations to using 1,5-Dimethyl-1H-pyrrole-2-carbohydrazide in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.
将来の方向性
There are many future directions for research on 1,5-Dimethyl-1H-pyrrole-2-carbohydrazide. One area of research could focus on optimizing the synthesis of 1,5-Dimethyl-1H-pyrrole-2-carbohydrazide to increase yields and purity. Another area of research could focus on the development of new therapeutic applications for 1,5-Dimethyl-1H-pyrrole-2-carbohydrazide, such as its potential use in the treatment of other neurodegenerative diseases or in the development of new anticancer drugs. Additionally, further research is needed to fully understand the mechanism of action of 1,5-Dimethyl-1H-pyrrole-2-carbohydrazide and its potential toxicity.
合成法
1,5-Dimethyl-1H-pyrrole-2-carbohydrazide can be synthesized using various methods, including the reaction between 1,5-dimethylpyrrole and hydrazine hydrate in the presence of a catalyst. Another method involves the reaction between 1,5-dimethylpyrrole and hydrazine sulfate in the presence of sodium hydroxide. The synthesis of 1,5-Dimethyl-1H-pyrrole-2-carbohydrazide has been optimized to obtain high yields and purity.
科学的研究の応用
1,5-Dimethyl-1H-pyrrole-2-carbohydrazide has been studied for its potential use in various scientific research applications. It has been shown to have anticancer properties and has been tested in vitro against various cancer cell lines. 1,5-Dimethyl-1H-pyrrole-2-carbohydrazide has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the formation of amyloid beta peptides.
特性
CAS番号 |
133662-25-6 |
|---|---|
製品名 |
1,5-Dimethyl-1H-pyrrole-2-carbohydrazide |
分子式 |
C7H11N3O |
分子量 |
153.18 g/mol |
IUPAC名 |
1,5-dimethylpyrrole-2-carbohydrazide |
InChI |
InChI=1S/C7H11N3O/c1-5-3-4-6(10(5)2)7(11)9-8/h3-4H,8H2,1-2H3,(H,9,11) |
InChIキー |
BCGDETYOMTWFJU-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(N1C)C(=O)NN |
正規SMILES |
CC1=CC=C(N1C)C(=O)NN |
同義語 |
1H-Pyrrole-2-carboxylicacid,1,5-dimethyl-,hydrazide(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





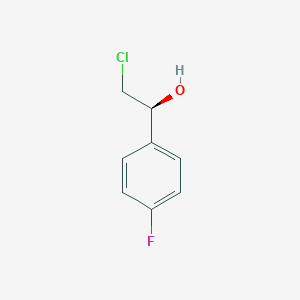
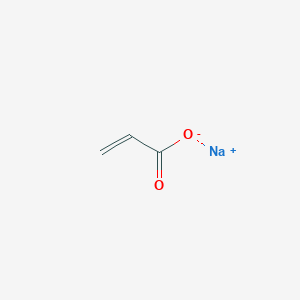



![Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate](/img/structure/B152891.png)
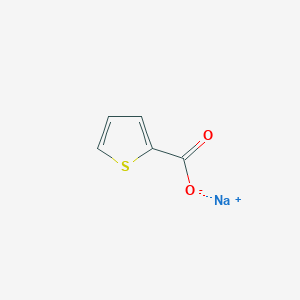
![10H-Spiro[acridine-9,9'-fluorene]](/img/structure/B152894.png)
![Spiro[3.5]nonane-1,3-dione](/img/structure/B152898.png)
![spiro[benzo[d][1,3]oxazine-4,4'-piperidin]-2(1H)-one hydrochloride](/img/structure/B152900.png)
